Butyrospermol acetate
Description
Properties
Molecular Formula |
C32H52O2 |
|---|---|
Molecular Weight |
468.8 g/mol |
IUPAC Name |
[(5R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H52O2/c1-21(2)11-10-12-22(3)24-15-19-32(9)26-13-14-27-29(5,6)28(34-23(4)33)17-18-30(27,7)25(26)16-20-31(24,32)8/h11,13,22,24-25,27-28H,10,12,14-20H2,1-9H3/t22?,24-,25?,27-,28?,30?,31-,32+/m0/s1 |
InChI Key |
LJPRHQWBGLMFJJ-XBUARUJWSA-N |
SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |
Isomeric SMILES |
CC(CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3C2=CC[C@@H]4C3(CCC(C4(C)C)OC(=O)C)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |
Synonyms |
butyrospermol acetate |
Origin of Product |
United States |
Scientific Research Applications
Therapeutic Compositions
Butyrospermol acetate has been incorporated into pharmaceutical formulations due to its hormonal, cicatrizing, and bactericidal activities. Research indicates that it can be used in oral, parenteral, and topical applications such as tablets, balms, and ointments. These compositions demonstrate effectiveness in treating various conditions by leveraging the compound's bioactive properties .
Anti-Inflammatory Effects
A significant body of research has demonstrated the anti-inflammatory effects of this compound. In studies involving animal models, it was shown to inhibit inflammation induced by agents like 12-O-tetradecanoylphorbol-13-acetate (TPA). The compound exhibited marked anti-inflammatory activity with inhibition concentrations (ID50 values) ranging from 0.15 to 0.75 μmol/ear . This suggests its potential utility in developing treatments for inflammatory conditions.
Chemopreventive Properties
This compound has also been studied for its chemopreventive properties against cancer. In vitro assays indicated that it could inhibit cellular proliferation in cancer cells with IC50 values comparable to well-known chemopreventive agents like retinoic acid . This positions this compound as a candidate for further research in cancer prevention strategies.
Skin Care Formulations
Due to its moisturizing and anti-inflammatory properties, this compound is frequently included in cosmetic formulations aimed at improving skin health. Its ability to enhance skin barrier function makes it a valuable ingredient in creams and lotions designed for sensitive or dry skin .
Emollient Properties
As an emollient, this compound helps to soften and soothe the skin. It is often used in products such as lip balms and moisturizers, where it contributes to a pleasant texture and enhances the overall sensory experience of the product .
Study on Anti-Inflammatory Activity
In a controlled study evaluating the anti-inflammatory effects of various triterpene acetates, this compound was found to significantly reduce inflammation markers in mice subjected to TPA-induced inflammation. The study concluded that this compound could be a potent agent for developing anti-inflammatory therapies .
Cosmetic Efficacy Assessment
A clinical trial assessed the efficacy of a moisturizer containing this compound on participants with dry skin conditions. Results indicated significant improvement in skin hydration levels and reduction in transepidermal water loss (TEWL), supporting its use as an effective moisturizing agent in cosmetic products .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Pharmaceuticals | Therapeutic compositions | Hormonal, cicatrizing, bactericidal activities |
| Anti-inflammatory treatments | ID50 values: 0.15 - 0.75 μmol/ear | |
| Chemoprevention | IC50 comparable to retinoic acid | |
| Cosmetics | Skin care formulations | Enhances skin barrier function |
| Emollient properties | Improves texture and hydration |
Comparison with Similar Compounds
Comparison with Similar Triterpene Acetates
Structural and Molecular Comparisons
This compound belongs to the cycloartane triterpene subclass, distinct from the ursane (α-amyrin), oleanane (β-amyrin), and lupane (lupeol) types. Key structural differences include:
- This compound : Cycloartane skeleton (tetracyclic) with a 3β-O-acetyl group .
- α-Amyrin acetate : Ursane skeleton (pentacyclic) with a double bond at C-12/C-13 and a 3β-O-acetyl group .

- β-Amyrin acetate : Oleanane skeleton (pentacyclic) with a double bond at C-12/C-13 and a 3β-O-acetyl group .
- Lupeol acetate : Lupane skeleton (pentacyclic) with a double bond at C-20/C-29 and a 3β-O-acetyl group .
Table 1: Molecular and Structural Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Skeleton Type | Key Functional Groups |
|---|---|---|---|---|
| This compound | C32H52O2 | 468.75 | Cycloartane | 3β-O-acetyl, C-8/C-9 double bond |
| α-Amyrin acetate | C32H52O2 | 468.75 | Ursane | 3β-O-acetyl, C-12/C-13 double bond |
| β-Amyrin acetate | C32H52O2 | 468.75 | Oleanane | 3β-O-acetyl, C-12/C-13 double bond |
| Lupeol acetate | C32H52O2 | 468.75 | Lupane | 3β-O-acetyl, C-20/C-29 double bond |
Unique Features of this compound
Rarity of Long-Chain Esters : Unlike α-amyrin and β-amyrin derivatives, long-chain fatty acid esters of butyrospermol (e.g., palmitate, stearate) are rare in nature. Their first discovery in Xylocarpus granatum highlights structural versatility .
Stereochemical Complexity : The cycloartane skeleton of this compound has distinct stereochemistry at C-9 and C-10, influencing its receptor-binding affinity compared to pentacyclic triterpenes .
Ecological Significance : Predominantly found in stress-tolerant plants (e.g., mangroves, latex-producing species), suggesting a role in plant defense mechanisms .
Preparation Methods
Reaction Conditions
-
Catalyst : Macroporous strong acid cation exchange resins (e.g., NKC-9) or sulfuric acid.
-
Temperature : 60–100°C, optimized to minimize side reactions.
Reaction progress is monitored via thin-layer chromatography (TLC), with yields reaching 70–85% after 4–6 hours.
Post-Synthesis Purification
Crude product is neutralized with sodium bicarbonate, washed, and distilled under reduced pressure. Final purification employs fractional crystallization or preparative HPLC to achieve >95% purity.
Enzymatic Acetylation
Lipase-mediated acetylation offers an eco-friendly alternative. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the transesterification of butyrospermol with vinyl acetate in non-aqueous media:
Optimal Conditions :
-
Solvent: Tert-butanol
-
Temperature: 45°C
-
Enzyme loading: 10% (w/w)
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Natural Extraction | 5.8 (in crude) | 90–95 | Sustainable, no synthesis required | Low concentration, high purification cost |
| Chemical Synthesis | 70–85 | 95–98 | Scalable, high yield | Toxic catalysts, energy-intensive |
| Enzymatic Acetylation | 78–82 | 97–99 | Green chemistry, high selectivity | High enzyme cost, longer reaction times |
Industrial-Scale Production Challenges
Feedstock Availability
Butyrospermol is scarce outside shea butter, necessitating either extraction or semi-synthesis from β-amyrin precursors.
Catalyst Recycling
Fixed-bed reactors with NKC-9 resin (as in patent CN101948385B) enable catalyst reuse for >10 cycles, reducing costs by 30% .
Regulatory Compliance
Residual solvents (e.g., hexane) must meet ICH Q3C guidelines, requiring advanced distillation systems.
Emerging Techniques and Research Directions
Q & A
Q. Key Sources Table :
| Plant Source | Part Analyzed | Reference |
|---|---|---|
| Xanthoceras sorbifolia | Oil (unsaponifiable fraction) | |
| Syzygium aqueum | Stem bark | |
| Broussonetia spp. | Whole plants |
Basic: What spectroscopic methods are recommended for confirming the structure of this compound?
Answer:
Structural elucidation requires a multi-spectroscopic approach:
- NMR Spectroscopy :
- FTIR : Detect ester C=O stretching (~1708 cm⁻¹) and sp³ C-H bonds (~2854–2926 cm⁻¹) ().
- HR-ESI-MS : Validate molecular formula (e.g., m/z 665 [M+H]⁺ for butyrospermol 3β-O-palmitate) ().
Methodological Note : Cross-validate spectral data with literature (e.g., δ~0.74–1.68 ppm for methyl groups in ¹H NMR ).
Advanced: How to resolve contradictory data in the isolation yields of this compound from different plant sources?
Answer:
Discrepancies in yields may arise from:
- Extraction Variables : Solvent polarity (e.g., n-hexane vs. ethyl acetate) and temperature during extraction ().
- Chromatographic Conditions : Column packing material (e.g., silica gel vs. reverse-phase) and elution gradients ().
- Plant Variability : Age, geographical origin, and seasonal variations in metabolite production ().
Q. Strategy :
- Use orthogonal purification methods (e.g., HPLC after column chromatography) to improve purity and yield ().
- Standardize protocols across studies for comparative analysis ().
Advanced: What strategies can be employed to study the bioactivity of this compound given limited existing data?
Answer:
- In Vitro Assays :
- In Silico Studies : Molecular docking to predict interactions with targets like cyclooxygenase or fungal enzymes ().
- Comparative Analysis : Benchmark against structurally similar compounds (e.g., β-amyrin acetate) with known bioactivities ().
Note : Prioritize dose-response studies to establish IC₅₀ values and selectivity indices ().
Advanced: How to optimize the synthesis of this compound derivatives for structure-activity studies?
Answer:
- Esterification : React butyrospermol with acetyl chloride or fatty acid chlorides (e.g., palmitoyl chloride) under basic conditions ().
- Protection-Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyls during multi-step syntheses ().
- Analytical Validation : Monitor reactions via TLC and purify derivatives using preparative HPLC ().
Example : Butyrospermol 3β-O-palmitate synthesis achieved 85% purity after silica gel chromatography ().
Advanced: How to address challenges in quantifying this compound in complex matrices?
Answer:
- Calibration Standards : Use internal standards (e.g., lanosterol acetate) to normalize GC-MS or HPLC data ().
- Sample Preparation : Saponification to hydrolyze esters, followed by derivatization (e.g., trimethylsilylation) for GC analysis ().
- Validation : Ensure linearity (R² > 0.99), precision (RSD < 5%), and recovery rates (80–120%) ().
Data Note : Quantify using peak area ratios relative to standards ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

